Acid Yellow 40 free acid

Description

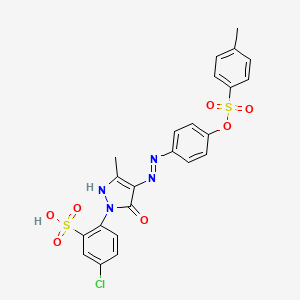

Acid Yellow 40 free acid (CAS 6372-96-9) is a synthetic azo dye characterized by its pale yellow powder form. Its synthesis involves diazotization of 4-aminophenol, coupling with 5-chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic acid, and subsequent esterification with 4-methylbenzenesulfonyl chloride . As an acid dye, it is water-soluble and commonly used in industrial applications, including textiles and coatings, due to its stability and vivid coloration. Its structure includes sulfonic acid groups, which enhance solubility and binding affinity to protein-based fibers like wool and silk.

Properties

CAS No. |

32674-42-3 |

|---|---|

Molecular Formula |

C23H19ClN4O7S2 |

Molecular Weight |

563 g/mol |

IUPAC Name |

5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |

InChI |

InChI=1S/C23H19ClN4O7S2/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32/h3-13,27H,1-2H3,(H,30,31,32) |

InChI Key |

YAJBMBQCZCRWSE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |

Other CAS No. |

6372-96-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Yellow 40 free acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 5-chloro-2-hydroxy-3-methyl-4-[(4-methylphenyl)sulfonyl]oxyphenyl diazonium salt. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of Acid Yellow 40 free acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Acid Yellow 40 free acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Oxidized products may include sulfonic acids and chlorinated derivatives.

Reduction: Aromatic amines are the primary products of reduction.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

- Synthesis of Other Dyes : Acid Yellow 40 free acid serves as a precursor in the synthesis of various azo dyes. Its diazo coupling reactions are fundamental in dye chemistry.

- pH Indicator : Due to its color-changing properties, it can be used as a pH indicator in analytical chemistry.

Biology

- Staining Techniques : It is employed in histological staining methods, particularly for microscopy. The compound's ability to bind to cellular components enhances visualization under the microscope.

- Cellular Studies : Research has shown that Acid Yellow 40 can interact with biological membranes, providing insights into membrane dynamics and cellular uptake mechanisms.

Medicine

- Drug Delivery Systems : Investigations into the use of Acid Yellow 40 free acid in drug delivery systems highlight its potential for targeted therapy due to its stability and solubility properties.

- Toxicological Studies : Studies have assessed the compound's safety profile, examining potential cytotoxic effects and interactions with biological systems. For instance, research indicates that certain azo dyes can undergo metabolic reduction leading to the formation of aromatic amines, which may have implications for toxicity and carcinogenicity .

Industry

- Textile Industry : Acid Yellow 40 is extensively used as a dye for wool, silk, and polyamide fibers due to its excellent color fastness properties .

- Food Industry : Although primarily a textile dye, its derivatives have been explored for use in food coloring applications, raising discussions about safety and regulatory compliance .

- Paper Industry : The dye is also applied in the paper industry for coloring purposes, enhancing the aesthetic appeal of paper products.

Chemical Reactions and Mechanisms

Acid Yellow 40 free acid undergoes several chemical reactions:

- Oxidation : Can be oxidized to form sulfonic acids or chlorinated derivatives.

- Reduction : Reduction of the azo group can lead to aromatic amines.

- Substitution Reactions : Electrophilic substitution reactions can occur at the aromatic rings under appropriate conditions.

These reactions are significant for developing new compounds and understanding their interactions at a molecular level.

Case Studies

- Histological Applications : A study demonstrated that Acid Yellow 40 effectively stains cellular structures in tissue samples, facilitating better visualization during microscopic examinations .

- Environmental Impact Assessments : Research has investigated the degradation products of Acid Yellow 40 in wastewater treatments, emphasizing the need for effective removal techniques to mitigate environmental impact .

- Safety Evaluations : Toxicological assessments have been conducted to evaluate the safety of Acid Yellow 40 in food products, leading to regulatory discussions about acceptable daily intake levels .

Mechanism of Action

The mechanism of action of Acid Yellow 40 free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The compound’s sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural Pigments: Hydroxysafflor Yellow A

Hydroxysafflor Yellow A (HSYA), a natural pigment extracted from safflowers, contrasts sharply with Acid Yellow 40. While both compounds are yellow, HSYA is a chalcone glycoside with pharmacological activity (e.g., antioxidant and anti-inflammatory effects). A study using natural deep eutectic solvents (NADES) demonstrated that HSYA extraction yields can exceed those of synthetic dyes like Acid Yellow 40 when optimized—8% higher than ethanol-based methods . Unlike Acid Yellow 40, HSYA’s application is primarily in medicine and nutraceuticals, reflecting its biocompatibility and lower environmental toxicity.

Organic Acids in Color Modulation

Organic acids such as fumaric, tartaric, and malic acid influence color stability in substrates like wine. For instance, HCl and malic acid increase yellow hue intensity (A420nm) in white wine, while fumaric acid preserves color neutrality . Acid Yellow 40, by comparison, maintains consistent coloration without pH-dependent shifts, making it preferable for industrial applications where pH variability is high.

Data Tables

Table 1: Key Properties of Acid Yellow 40 vs. Comparable Compounds

Table 2: Impact of Acids on Color Intensity (A420nm) in White Wine

| Acid Added | ΔA420nm (T = 0) | ΔA420nm (T = 70 days) |

|---|---|---|

| HCl | +2.1 | +4.3 |

| Malic Acid | +1.8 | +3.9 |

| Fumaric Acid | +0.2 | +0.4 |

| Control | 0.0 | 0.0 |

Research Findings and Contradictions

- Synthetic vs. Natural Yield : While Acid Yellow 40 is produced via controlled synthesis, natural pigments like HSYA require optimized extraction methods. NADES solvents improve HSYA yields but are less cost-effective for large-scale dye production .

- pH Sensitivity : Unlike organic acids that alter wine color (e.g., HCl increasing yellowness), Acid Yellow 40’s stability across pH ranges ensures reliability in industrial settings .

- Environmental Concerns : Synthetic azo dyes like Acid Yellow 40 may persist in ecosystems, whereas natural pigments degrade more readily .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Acid Yellow 40 free acid, and how can spectral data resolve structural ambiguities?

- Methodological Answer : Use UV-Vis spectroscopy to confirm the chromophore structure (λmax ~420 nm for azo dyes) and FT-IR to identify functional groups (e.g., sulfonic acid stretching at ~1040 cm<sup>-1</sup>). NMR (<sup>1</sup>H and <sup>13</sup>C) can resolve positional isomerism in the aromatic rings. For purity validation, combine HPLC with diode-array detection (DAD) to quantify impurities (<2% threshold) .

Q. How can researchers design stability studies for Acid Yellow 40 free acid under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation experiments using a factorial design: vary pH (2–12), temperature (25–70°C), and exposure time (0–72 hours). Monitor degradation via UV-Vis absorbance decay at λmax. Kinetic models (e.g., pseudo-first-order) can quantify degradation rates. Include controls with inert atmospheres (N2) to isolate oxidative vs. hydrolytic pathways .

Q. What chromatographic techniques are optimal for separating Acid Yellow 40 free acid from its synthetic byproducts?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) provides baseline separation. For polar byproducts, HILIC (Hydrophilic Interaction Chromatography) may improve resolution. Validate with spiked recovery experiments (85–115% recovery range) and MS/MS confirmation for unknown peaks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the photodegradation pathways of Acid Yellow 40 free acid in aqueous environments?

- Methodological Answer : Use a solar simulator with controlled UV irradiation (290–400 nm) and scavenger experiments (e.g., isopropanol for hydroxyl radicals, NaN3 for singlet oxygen). Analyze intermediates via LC-QTOF-MS and propose pathways using computational tools (e.g., DFT for bond dissociation energies). Compare kinetic isotope effects (D2O vs. H2O) to identify hydrogen abstraction steps .

Q. What experimental strategies address contradictory data on the mutagenicity of Acid Yellow 40 free acid in in vitro assays?

- Methodological Answer : Re-evaluate Ames test conditions: (1) Use S9 metabolic activation from multiple species (rat vs. human liver microsomes); (2) Test dose-response relationships (0.1–100 μg/mL) to rule out cytotoxicity artifacts; (3) Cross-validate with micronucleus assays in mammalian cells. Statistically reconcile discrepancies using meta-analysis tools (e.g., random-effects models) .

Q. How can researchers model the adsorption behavior of Acid Yellow 40 free acid onto nanomaterials, and what parameters influence selectivity?

- Methodological Answer : Perform batch adsorption isotherms (Langmuir/Freundlich models) with varying nanomaterial surface charges (e.g., functionalized SiO2 vs. graphene oxide). Characterize adsorption kinetics using pseudo-second-order models. Use XPS to confirm dye-nanomaterial interactions (e.g., shifts in S 2p peaks for sulfonic acid binding). Control ionic strength (0.01–0.1 M NaCl) to assess electrostatic vs. hydrophobic effects .

Q. What advanced spectroscopic techniques resolve the tautomeric equilibrium of Acid Yellow 40 free acid in different solvents?

- Methodological Answer : Employ time-resolved fluorescence to track tautomerization kinetics (ns–μs timescale). Solvent-dependent <sup>15</sup>N NMR can identify protonation states (δ ~100 ppm for azo vs. ~200 ppm for hydrazone forms). Complement with Raman spectroscopy to detect vibrational modes associated with tautomeric shifts (e.g., N=N stretching at ~1400 cm<sup>-1</sup>) .

Guidelines for Data Interpretation and Reporting

- Data Contradiction Analysis : Use Bland-Altman plots for method comparison and sensitivity analyses to test robustness of conclusions (e.g., Monte Carlo simulations for parameter uncertainty) .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data in repositories like Zenodo and provide detailed synthetic protocols (e.g., stoichiometry, purification steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.